molecular formula C9H17ClN2 B2592867 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride CAS No. 2187435-44-3

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride

Katalognummer: B2592867
CAS-Nummer: 2187435-44-3
Molekulargewicht: 188.7
InChI-Schlüssel: PWDYZGBPDXAFIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride (CAS 2187435-44-3) is a high-value chemical building block designed for advanced research and drug discovery applications. This compound features the bicyclo[1.1.1]pentane (BCP) motif, which is widely recognized as a revolutionary bioisostere for the para-substituted benzene ring and other functional groups . Incorporating the BCP core helps medicinal chemists improve key properties of drug candidates, such as increasing metabolic stability, enhancing solubility, and reducing compound lipophilicity (LogP) by expanding the fraction of sp3-hybridized carbon atoms . The piperazine ring provides a versatile nitrogen-based scaffold that is prevalent in pharmaceuticals, enabling further structural diversification. With a molecular formula of C9H17ClN2 and a molecular weight of 188.7 g/mol , this hydrochloride salt offers improved handling and solubility characteristics. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and note the associated hazard statements (H302, H315, H319) before use. Store under an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-3-11(4-2-10-1)9-5-8(6-9)7-9;/h8,10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYZGBPDXAFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C23CC(C2)C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods such as or . The piperazine moiety is then introduced via nucleophilic substitution reactions.

    Reaction Conditions: Typical reaction conditions include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature. Catalysts such as palladium or copper may be employed to facilitate the reactions.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The BCP-piperazine scaffold undergoes amide coupling to generate derivatives for drug discovery. For example, reaction with N-hydroxyphthalimide (NHP) and N,N′-diisopropylcarbodiimide (DIC) in dichloromethane produces phthalimide-protected intermediates.

ReactantsConditionsProductYieldReference
1-(BCP)piperazine, NHP, DICCH₂Cl₂, RT, 12h1-(1,3-Dioxoisoindolin-2-yl)-BCP-piperazine93%

This reaction demonstrates compatibility with carbodiimide-mediated coupling, critical for introducing pharmacophores .

Alkylation and Functionalization

The piperazine nitrogen participates in alkylation reactions. A scalable method using blue LED irradiation (450 nm) in flow reactors facilitates radical-mediated alkylation with alkyl iodides:

SubstrateConditionsProductScalePurityReference
BCP-iodide, alkyl iodideFlow reactor, 35°C, 15% LED intensityAlkyl-BCP-piperazine1 kg90%

This method avoids traditional initiators, enhancing scalability for medicinal chemistry applications .

Suzuki–Miyaura Cross-Coupling

The BCP core tolerates palladium-catalyzed cross-coupling. Reaction with pinacol boronic esters in DMA under argon yields biaryl derivatives:

ReactantsCatalystProductYieldReference
BCP-boronate, aryl halidePd(PPh₃)₄Aryl-BCP-piperazine85%

This enables incorporation of aromatic groups while retaining the BCP scaffold’s metabolic stability .

Photochemical Transformations

The strained BCP core undergoes photochemical reactions with diacetyl under UV light (365 nm) to form diketones, which are further processed via haloform reactions:

Reaction StepConditionsProductScaleReference
Propellane + diacetyl365 nm UV, flow reactorBCP-diketone1 kg/day
Diketone haloform reactionNaOH, X₂ (X = Cl, Br)BCP-diacid500 g

This two-step protocol highlights industrial-scale applicability .

Metabolic Stability Enhancements

Replacing aromatic rings with BCP in lead compounds reduces amide bond hydrolysis. Comparative studies show:

CompoundMetabolic Stability (Human Liver Microsomes)Half-Life (Rat)Reference
Phenyl analog15% remaining after 1h2h
BCP-piperazine analog85% remaining after 1h66h

The BCP motif’s rigidity and electronic effects mitigate enzymatic degradation .

Radical Halogenation

Bridgehead chlorination of BCP derivatives using Cl₂ gas in CCl₄ introduces halogens selectively:

SubstrateConditionsProductSelectivityReference
BCP-carboxylic acidCl₂ gas, CCl₄2,2-Dichloro-BCP>95%

Electron-withdrawing groups (e.g., carboxyl) direct halogenation to the bridgehead .

Reductive Amination

The primary amine in BCP-piperazine hydrochloride reacts with ketones or aldehydes under hydrogenation conditions:

ReactantsCatalystProductYieldReference
BCP-piperazine, ketonePd/C, H₂Alkylamine-BCP78%

This method is pivotal for diversifying the amine functionality .

Table 2: Metabolic Stability Comparison

Structural Motif% Remaining (1h)Species
Phenyl15Human
BCP85Human

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

  • Electrochemical Wurtz Reaction : Initially developed by Wiberg in 1970, this method involves the formation of bicyclopentane, which is then converted to 1-bicyclo[1.1.1]pentylamine .
  • Hydrohydrazination : A more recent method that has shown promise for large-scale production, allowing for the attachment of amine groups to the bicyclopentane core .

Medicinal Chemistry

The unique structure of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride allows it to mimic traditional phenyl rings while offering distinct advantages in terms of solubility and permeability. This characteristic has made it a valuable scaffold in the development of new pharmaceuticals.

Key Applications:

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane moiety can replace para-substituted phenyl rings in drug candidates, enhancing their pharmacokinetic properties. For instance, in the case of γ-secretase inhibitors, replacing a fluorophenyl ring with this bicyclic structure led to compounds with improved oral absorption and solubility .
  • Antibacterial Agents : The compound has been utilized as a precursor in synthesizing quinolone antibacterial agents, demonstrating its versatility in generating therapeutically relevant molecules .
  • Drug Discovery Libraries : The development of extensive libraries of bicyclo[1.1.1]pentanes has facilitated high-throughput screening processes for identifying potential drug candidates across various therapeutic areas .

Case Study 1: γ-Secretase Inhibitor Development

In a study focusing on γ-secretase inhibitors, the introduction of the bicyclo[1.1.1]pentane motif yielded compounds with similar efficacy to existing drugs but with significantly enhanced biopharmaceutical properties . This modification resulted in improved passive permeability and aqueous solubility, making these compounds more viable for clinical use.

Case Study 2: Antinociceptive Effects

Research has demonstrated that analogs of established local anesthetics like Benzocaine can be synthesized using the bicyclo[1.1.1]pentane scaffold, showing promising antinociceptive effects in preclinical models . This indicates potential applications in pain management therapies.

Wirkmechanismus

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

(a) N-(Bicyclo[1.1.1]pentan-1-yl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine (4-26)

  • Molecular Formula : C₁₅H₂₀N₂
  • Synthesis : Derived from N-(bicyclo[1.1.1]pentan-1-yl)piperazine via standard coupling procedures (53% yield) .
  • Key Differences : Replaces the piperazine ring with a benzoazepine system, increasing aromaticity and steric bulk. This modification may enhance binding to CNS targets but reduces solubility compared to the parent compound .

(b) 1-Benzyl-4-(bicyclo[1.1.1]pentan-1-yl)piperazine (4-27)

  • Molecular Formula : C₁₆H₂₁N₃
  • Synthesis : Synthesized from N-benzylpiperazine (67% yield) .
  • However, this substitution may reduce metabolic stability due to susceptibility to oxidative degradation .

Piperazine Derivatives with Aromatic Substituents

(a) 1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride (CAS: MFCD00674132)

  • Molecular Formula : C₁₁H₁₄ClN₂O·HCl
  • Applications: Used as a serotonin receptor ligand (e.g., 5-HT₁A/5-HT₂A). The chloro-methoxyphenyl group enhances affinity for GPCRs compared to the non-aromatic BCP analogue .
  • Limitations : Lower metabolic stability due to hepatic oxidation of the methoxy group .

(b) 1-(4-(4-Methylbenzyl)piperazine-1-yl)pentane-1-one (40b)

  • Molecular Formula : C₁₈H₂₇N₃O
  • Synthesis: Prepared via EDC/HOBt-mediated coupling (thiophene-pentanone core with substituted piperazine) .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Applications Reference
Target Compound C₉H₁₅N₂Cl 192.68 Rigid BCP core, high solubility, scalable synthesis Bioisostere in CNS drug design
4-26 (Benzoazepine analogue) C₁₅H₂₀N₂ 228.34 Aromatic benzoazepine ring, increased steric bulk Potential CNS receptor modulation
4-27 (Benzyl-piperazine analogue) C₁₆H₂₁N₃ 255.36 Lipophilic benzyl group, improved BBB penetration Neuropharmacology
1-(5-Chloro-2-methoxyphenyl)piperazine HCl C₁₁H₁₄ClN₂O·HCl 278.16 High 5-HT receptor affinity, moderate stability Serotonin receptor studies
40b (Thiophene-piperazine hybrid) C₁₈H₂₇N₃O 313.43 Anti-parasitic activity, ketone linker Anti-schistosomal agent development

Pharmacological and Industrial Relevance

  • Target Compound : Preferred in fragment-based drug discovery for replacing tert-butyl groups without compromising metabolic stability .
  • Aromatic Analogues : Superior for GPCR-targeted therapies but face stability issues in vivo .
  • Hybrid Structures : Demonstrate niche applications (e.g., anti-parasitic agents) but require extensive optimization for toxicity .

Biologische Aktivität

1-(Bicyclo[1.1.1]pentan-1-yl)piperazine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure, which serves as a bioisostere for traditional aromatic systems. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, metabolic stability, and potential therapeutic applications.

Structure and Synthesis

The compound features a bicyclo[1.1.1]pentane moiety, which is known for its rigidity and reduced metabolic liability compared to conventional aromatic rings. The synthesis of this compound typically involves the functionalization of bicyclo[1.1.1]pentane derivatives through various chemical reactions, including Suzuki coupling and radical bicyclopentylation techniques .

Anti-inflammatory Properties

Recent studies have highlighted the potential of bicyclo[1.1.1]pentane derivatives in modulating inflammatory responses. A notable study synthesized four BCP-containing lipoxin A4 mimetics, with one compound demonstrating significant anti-inflammatory activity by inhibiting NFκB activation in monocytes by approximately 50% at picomolar concentrations . This effect was linked to a reduction in pro-inflammatory cytokines such as TNFα and MCP-1, suggesting that the incorporation of the bicyclo[1.1.1]pentane structure enhances the anti-inflammatory efficacy of these compounds.

Metabolic Stability

The structural characteristics of bicyclo[1.1.1]pentanes contribute to their metabolic stability in vivo. Unlike traditional aromatic compounds that are susceptible to oxidative metabolism via cytochrome P450 enzymes, BCPs exhibit reduced cytotoxicity in their metabolic intermediates, making them favorable candidates for drug development . This stability allows for prolonged therapeutic effects and potentially fewer side effects.

Case Study: Lipoxin A4 Mimetics

In a comprehensive evaluation of BCP derivatives as lipoxin A4 mimetics, researchers found that these compounds not only retained the biological activity associated with lipoxins but also demonstrated improved pharmacokinetic properties due to their rigid structure. The study utilized human monocyte cell lines to assess the impact on inflammatory pathways, confirming the therapeutic potential of BCP modifications in inflammatory diseases .

Table: Biological Activity Summary

Compound NameActivity TypeIC50 (pM)Mechanism of Action
BCP-sLXm (6a)Anti-inflammatory~50Inhibition of NFκB activation; reduction of cytokines
Bicyclo[1.1.1]pentaneMetabolic StabilityN/AReduced cytotoxicity in metabolic pathways

Applications in Drug Development

The application of this compound extends beyond anti-inflammatory agents. Its structural properties make it an attractive scaffold for designing inhibitors targeting various kinases and receptors involved in cancer and other diseases . For instance, compounds derived from bicyclo[1.1.1]pentane have been shown to inhibit dual leucine zipper (DLK) kinase, which plays a role in neuronal apoptosis and inflammation, indicating potential for neuroprotective therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.